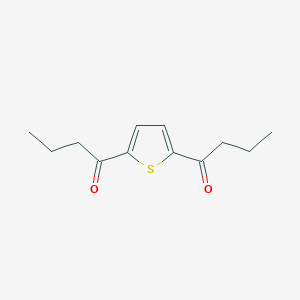
Methyl 3-(6-methyl-5-nitropyridin-2-yl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(6-methyl-5-nitropyridin-2-yl)prop-2-enoate is a chemical compound that belongs to the class of nitropyridines. This compound is characterized by the presence of a nitro group attached to a pyridine ring, which is further substituted with a methyl group and a prop-2-enoate moiety. The compound’s unique structure makes it an interesting subject for various chemical reactions and applications in scientific research.
Méthodes De Préparation
The synthesis of Methyl 3-(6-methyl-5-nitropyridin-2-yl)prop-2-enoate typically involves the reaction of 6-methyl-5-nitropyridin-2-yl derivatives with appropriate reagents to introduce the prop-2-enoate group. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Methyl 3-(6-methyl-5-nitropyridin-2-yl)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups using reagents like ammonia and amines.
Common reagents used in these reactions include N₂O₅, SO₂/HSO₃⁻, and various amines . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Methyl 3-(6-methyl-5-nitropyridin-2-yl)prop-2-enoate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 3-(6-methyl-5-nitropyridin-2-yl)prop-2-enoate involves its interaction with molecular targets and pathways within biological systems. The nitro group plays a crucial role in its reactivity, allowing it to participate in various biochemical processes. The compound’s effects are mediated through its interactions with specific enzymes and receptors, leading to downstream biological effects .
Comparaison Avec Des Composés Similaires
Methyl 3-(6-methyl-5-nitropyridin-2-yl)prop-2-enoate can be compared with other nitropyridine derivatives, such as:
- 2-Methyl-5-nitropyridine
- 3-Hydroxy-6-methyl-2-nitropyridine
- 2-Bromo-5-nitropyridine
These compounds share similar structural features but differ in their specific substituents and reactivity. The presence of the prop-2-enoate group in this compound makes it unique and imparts distinct chemical properties.
Propriétés
Numéro CAS |
89861-95-0 |
|---|---|
Formule moléculaire |
C10H10N2O4 |
Poids moléculaire |
222.20 g/mol |
Nom IUPAC |
methyl 3-(6-methyl-5-nitropyridin-2-yl)prop-2-enoate |
InChI |
InChI=1S/C10H10N2O4/c1-7-9(12(14)15)5-3-8(11-7)4-6-10(13)16-2/h3-6H,1-2H3 |
Clé InChI |
WMOZCZVLVWJNHT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=N1)C=CC(=O)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


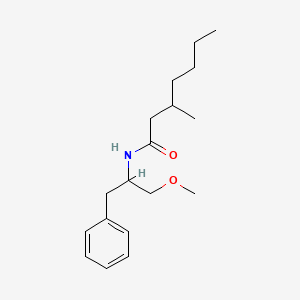
![Methyl [3-chloro-4-(4-iodophenoxy)phenyl]carbamate](/img/structure/B14400078.png)
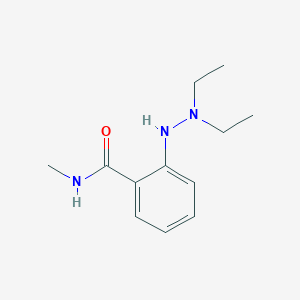
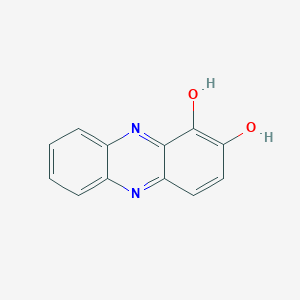
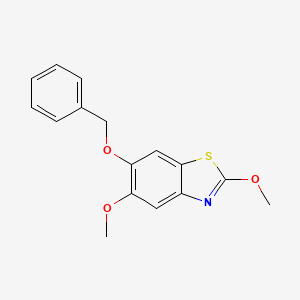

![9-Chloro-7H-pyrimido[5,4-c]carbazole](/img/structure/B14400113.png)

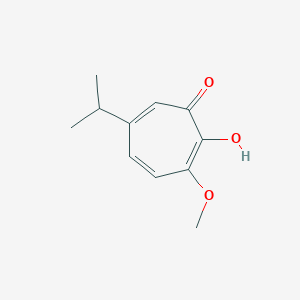
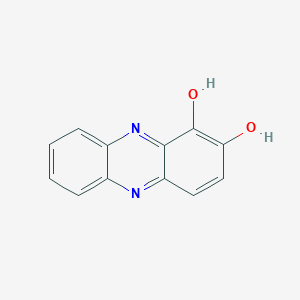

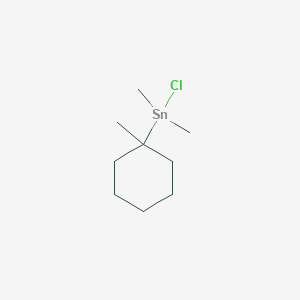
![N-[(1H-Benzimidazol-2-yl)methyl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B14400138.png)
